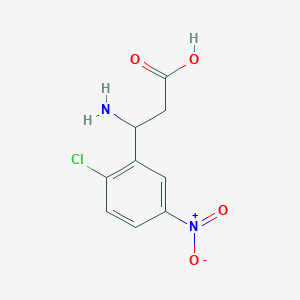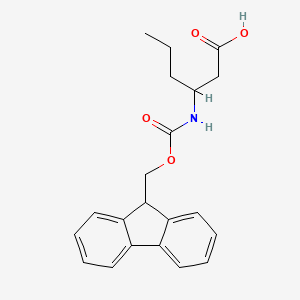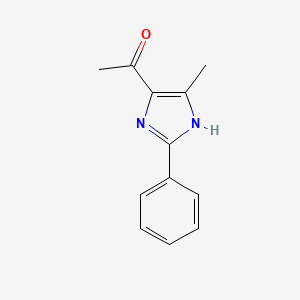
1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone
Vue d'ensemble
Description
“1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone” is a compound that belongs to the class of imidazole-based heterocycles . It has a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol . This compound has been used as a precursor for the synthesis of new thiazole, arylidiene, and coumarin derivatives .
Synthesis Analysis
The synthesis of “this compound” involves its preparation as a precursor for the synthesis of new thiazole, arylidiene, and coumarin derivatives . The exact synthetic route is not specified in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a ketone functional group attached to the imidazole ring .Chemical Reactions Analysis
The compound “this compound” has been used as a precursor in the synthesis of new thiazole, arylidiene, and coumarin derivatives . The exact chemical reactions involving this compound are not specified in the available literature.Physical And Chemical Properties Analysis
Imidazole, the core structure of “this compound”, is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not specified in the available literature.Applications De Recherche Scientifique
Synthesis and Biological Activities
1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone has been a precursor in synthesizing various heterocyclic compounds, showing significant promise in antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. For example, certain derivatives synthesized from this compound exhibited excellent antibacterial activities, and others proved to be effective antioxidants and potent in inhibiting lipid peroxidation and erythrocyte hemolysis. Additionally, some derivatives showed high cytotoxic activity in in vitro assays, indicating potential in cancer treatment (Abdel-Wahab, Awad, & Badria, 2011).
Anticholinesterase Activities
Research has also involved synthesizing and evaluating derivatives of this compound for anticholinesterase activities. Such studies are crucial for developing treatments for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors play a significant role (Mohsen et al., 2014).
Anti-Leishmanial and Anti-Fungal Activities
Several derivatives synthesized from this compound have been studied for their potential anti-leishmanial and anti-fungal activities. This research is significant for developing new treatments for leishmaniasis and fungal infections (Hussain et al., 2016).
Antiviral and Anticandidal Activities
Compounds derived from this compound have shown potential antiviral and anticandidal activities, which are crucial for addressing various viral infections and candidiasis (Kaplancıklı et al., 2014).
Implications in Cardiotonic and Antimicrobial Agents
This compound has also been a key intermediate in synthesizing various cardiotonic agents, showing positive inotropic activity, and novel antimicrobial agents with significant antibacterial and antifungal properties (Sircar et al., 1986).
Propriétés
IUPAC Name |
1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-11(9(2)15)14-12(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFHDKLDMHYNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316944 | |
| Record name | 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28824-91-1 | |
| Record name | 4-Acetyl-5-methyl-2-phenylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



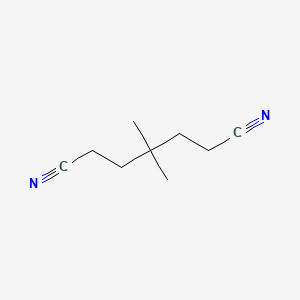
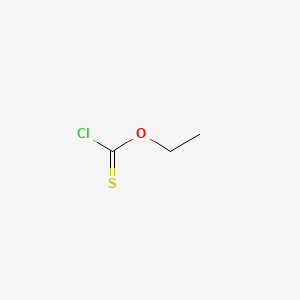
![(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3050719.png)


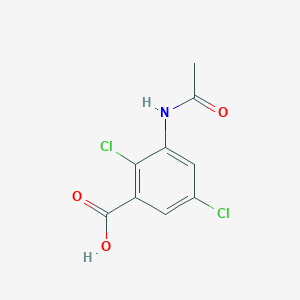

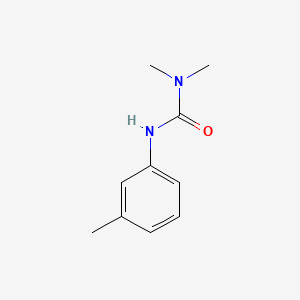

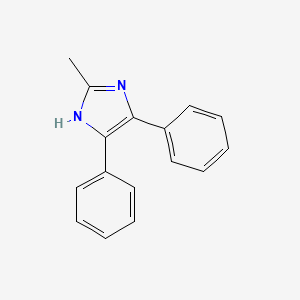
![N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B3050732.png)

